molecular formula C10H8OS B14708445 4-methyl-2H-thiochromen-2-one CAS No. 21553-94-6

4-methyl-2H-thiochromen-2-one

Cat. No.: B14708445
CAS No.: 21553-94-6
M. Wt: 176.24 g/mol
InChI Key: SSOKTMRVDDCVEU-UHFFFAOYSA-N
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Description

4-Methyl-2H-thiochromen-2-one is a heterocyclic compound with the molecular formula C10H8OS. It belongs to the thiochromene family, which is characterized by a sulfur atom replacing one of the oxygen atoms in the chromene structure. This compound is of significant interest due to its diverse biological and pharmaceutical activities, including anticancer, antibacterial, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2H-thiochromen-2-one typically involves the thia-Michael condensation reaction. This reaction occurs between 2-mercaptobenzaldehyde and an α,β-unsaturated carbonyl compound. The reaction is catalyzed by bases such as tetramethylguanidine and proceeds under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2H-thiochromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2H-thiochromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2H-thiochromen-2-one involves its interaction with various molecular targets. For instance, it can inhibit hypoxia-inducible factor hydroxylase, which plays a role in cellular response to low oxygen levels. Additionally, it can act as an antimicrobial agent by targeting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in microbes .

Comparison with Similar Compounds

Comparison: 4-Methyl-2H-thiochromen-2-one is unique due to its specific substitution pattern and sulfur atom in the chromene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs and other thiochromene derivatives .

Properties

CAS No.

21553-94-6

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

4-methylthiochromen-2-one

InChI

InChI=1S/C10H8OS/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3

InChI Key

SSOKTMRVDDCVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)SC2=CC=CC=C12

Origin of Product

United States

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